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molecular formula C22H25NO3 B8723588 Ethyl 1,2-dibenzyl-3-oxopiperidine-4-carboxylate CAS No. 647863-31-8

Ethyl 1,2-dibenzyl-3-oxopiperidine-4-carboxylate

Cat. No. B8723588
M. Wt: 351.4 g/mol
InChI Key: WAXBUYYZXSUKHM-UHFFFAOYSA-N
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Patent
US07208498B2

Procedure details

To a solution of 3.7 mL (26.6 mmol) of diisopropylethylamine in 55 mL of dry THF at −78° C. was added dropwise n-butyllithium (25 mmol, 10.0 mL of a 2.5 M solution in hexanes). The bath was replaced with an ice-water bath. After 20 min, the mixture was recooled to −78° C. and 3.10 g (11.86 mmol) of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in a mixture of 20 mL of THF and 4.4 mL (24.4 mmol) of HMPA was added dropwise. After 2 h, 1.47 mL (12.4 mmol) of benzyl bromide was added dropwise, and the resultant mixture was allowed to warm slowly to ambient temperature overnight. The reaction was then quenched by the addition of 5 mL of saturated aqueous ammonium chloride solution. THF was removed in vacuo, and the residue was partitioned between ether and water. The organic phase was washed with 2 portions of brine and concentrated to give a red oil. Purification by Biotage chromatography (silica gel, 3% ethyl acetate/hexane) gave 1.96 g (47%) of the title compound as a light yellow mobile oil. LC-MS 352.1 (M+1).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.47 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.C([Li])CCC.[CH2:15]([N:22]1[CH2:27][CH2:26][CH:25]([C:28]([O:30][CH2:31][CH3:32])=[O:29])[C:24](=[O:33])[CH2:23]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.CN(P(N(C)C)(N(C)C)=O)C.[CH2:45](Br)[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1>C1COCC1>[CH2:15]([N:22]1[CH2:27][CH2:26][CH:25]([C:28]([O:30][CH2:31][CH3:32])=[O:29])[C:24](=[O:33])[CH:23]1[CH2:45][C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)C(=O)OCC)=O
Name
Quantity
4.4 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.47 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath was replaced with an ice-water bath
CUSTOM
Type
CUSTOM
Details
was recooled to −78° C.
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 5 mL of saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
THF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether and water
WASH
Type
WASH
Details
The organic phase was washed with 2 portions of brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
Purification by Biotage chromatography (silica gel, 3% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(C(CC1)C(=O)OCC)=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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